Technical Documentation Center

2-(4-Boc-piperazinyl)-2-(3-methoxyphenyl)acetic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(4-Boc-piperazinyl)-2-(3-methoxyphenyl)acetic acid
  • CAS: 868151-10-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Solubility Profile of 2-(4-Boc-piperazinyl)-2-(3-methoxyphenyl)acetic acid in Organic Solvents

Executive Summary The determination of a compound's solubility in various organic solvents is a cornerstone of chemical process development, particularly within the pharmaceutical industry. For a molecule such as 2-(4-Bo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The determination of a compound's solubility in various organic solvents is a cornerstone of chemical process development, particularly within the pharmaceutical industry. For a molecule such as 2-(4-Boc-piperazinyl)-2-(3-methoxyphenyl)acetic acid, a complex intermediate likely used in the synthesis of active pharmaceutical ingredients (APIs), understanding its solubility is critical for optimizing reaction conditions, purification strategies (like crystallization), and overall process efficiency. This guide provides a comprehensive analysis of the theoretical and practical aspects of determining the solubility of this compound. It combines a molecular structure analysis, a discussion of the underlying principles of solubility, a detailed experimental protocol for thermodynamic solubility determination, and a presentation of expected solubility data in a range of common organic solvents. The methodologies described are grounded in authoritative guidelines to ensure scientific integrity and reproducibility.

Introduction: The Critical Role of Solubility in Process Chemistry

In the journey from a laboratory-scale synthesis to large-scale manufacturing, the solubility profile of a chemical intermediate is a pivotal dataset. Poor solubility can lead to significant challenges, including low reaction yields, difficulties in product isolation, and the need for excessively large solvent volumes, which carries both economic and environmental burdens.[1][2] Conversely, a well-characterized solubility profile enables chemists to:

  • Select Optimal Solvents: Choose solvents that ensure complete dissolution for homogeneous reactions or controlled precipitation for crystallization.

  • Design Efficient Purification Processes: Develop robust crystallization procedures by identifying solvent/anti-solvent systems that maximize yield and purity.

  • Improve Process Safety and Sustainability: Minimize solvent usage and select greener solvent alternatives where feasible.

This guide focuses on 2-(4-Boc-piperazinyl)-2-(3-methoxyphenyl)acetic acid, providing the foundational knowledge required to systematically evaluate its behavior in organic media.

Physicochemical and Structural Analysis of the Analyte

To predict the solubility behavior of 2-(4-Boc-piperazinyl)-2-(3-methoxyphenyl)acetic acid, a thorough examination of its molecular structure is essential. The molecule's solubility is not governed by a single feature but by the interplay of its distinct functional groups.

Molecular Structure: C₁₈H₂₆N₂O₅

The molecule can be deconstructed into three key regions, each contributing differently to its overall polarity and interaction potential with solvents:

  • tert-Butoxycarbonyl (Boc) Protected Piperazine Ring: This is a bulky, largely nonpolar, and lipophilic group.[3] The Boc protecting group significantly increases the steric hindrance and the hydrocarbon character, which generally decreases solubility in highly polar solvents like water but enhances it in less polar organic solvents like dichloromethane.[3][4]

  • 3-Methoxyphenyl Group: This aromatic ring is generally nonpolar, but the methoxy (-OCH₃) ether group introduces some polar character and a potential hydrogen bond acceptor site. Its contribution favors solubility in solvents with some degree of polarity, such as ethers and chlorinated solvents.

  • Acetic Acid Moiety: The carboxylic acid group (-COOH) is the most significant contributor to the molecule's polarity. It can act as both a hydrogen bond donor and acceptor. This group will strongly favor interactions with polar protic solvents (like alcohols) and polar aprotic solvents (like DMSO and DMF). As a carboxylic acid, its protonation state is pH-dependent, though this is less of a factor in non-aqueous organic solvents.[5][6]

Overall Predicted Behavior: Based on this analysis, 2-(4-Boc-piperazinyl)-2-(3-methoxyphenyl)acetic acid is an amphiphilic molecule with significant nonpolar regions and a highly polar functional group. This structure suggests it will exhibit limited solubility in purely nonpolar solvents (e.g., hexane) and also in highly polar protic solvents where the large nonpolar backbone cannot be effectively solvated. Its optimal solubility is expected in polar aprotic solvents and some polar protic solvents that can effectively interact with all parts of the molecule.

Theoretical Framework: The Science of Dissolution

The principle of "like dissolves like" is the guiding tenet of solubility.[6][7] This means that a solute will dissolve best in a solvent that shares similar intermolecular forces. The key factors governing this process for the target molecule include:

  • Solvent Polarity: Solvents are broadly classified as polar or nonpolar.[8] Polar solvents can be further divided into protic (containing O-H or N-H bonds, e.g., methanol) and aprotic (lacking such bonds, e.g., acetone).[8] The carboxylic acid group of the analyte will interact strongly with polar solvents, while the Boc-piperazine and phenyl groups will have more favorable interactions with nonpolar or moderately polar solvents.[8]

  • Hydrogen Bonding: The ability of the carboxylic acid group to form hydrogen bonds is a primary driver of its solubility in protic solvents like alcohols. The ether and carbonyl oxygens can also act as hydrogen bond acceptors.

  • Crystal Lattice Energy: For a solid to dissolve, the solvent molecules must provide enough energy to overcome the forces holding the solute molecules together in the crystal lattice.[9] Compounds with high melting points often have high lattice energies and, consequently, lower solubility.

Gold Standard Methodology: Thermodynamic Equilibrium Solubility Determination

To ensure data is reliable and reflects the true physical properties of the compound, determining the thermodynamic equilibrium solubility is crucial. This value represents the maximum concentration of a solute that can dissolve in a solvent at a specific temperature and pressure when the system is at equilibrium.[1][10] The most reliable and widely used technique for this measurement is the Saturation Shake-Flask Method .[9][11][12] This method is considered the "gold standard" by regulatory bodies and is detailed in pharmacopeias like the USP.[11][12][13][14]

The core principle involves creating a saturated solution by agitating an excess of the solid compound in the chosen solvent for a prolonged period, ensuring equilibrium is reached.[11][15] The undissolved solid is then separated, and the concentration of the solute in the clear supernatant is quantified.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

G cluster_prep 1. Preparation cluster_equilibration 2. Equilibration cluster_separation 3. Phase Separation cluster_analysis 4. Quantification A Weigh excess solid compound into glass vials B Add precise volume of selected organic solvent A->B Dispense C Seal vials and place in shaker/incubator B->C Load D Agitate at constant temp. (e.g., 25°C) for 24-48 hours C->D Incubate E Allow vials to stand for sedimentation D->E Settle F Withdraw supernatant using a syringe with a 0.45µm filter E->F Filter G Dilute supernatant with appropriate mobile phase F->G Prepare Sample H Analyze via calibrated HPLC-UV method G->H Inject I Calculate concentration against a standard curve H->I Quantify

Caption: Workflow for Thermodynamic Solubility Determination via Shake-Flask Method.

Detailed Step-by-Step Protocol

This protocol is a self-validating system designed for accuracy and reproducibility.

Materials:

  • 2-(4-Boc-piperazinyl)-2-(3-methoxyphenyl)acetic acid (solid, >98% purity)

  • HPLC-grade organic solvents

  • 20 mL glass scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Calibrated analytical balance

  • Calibrated positive displacement pipettes

  • Syringes (1 mL or 5 mL)

  • Syringe filters (0.45 µm, solvent-compatible, e.g., PTFE)

  • HPLC system with UV detector

  • Volumetric flasks and pipettes for standard and sample preparation

Procedure:

  • Preparation of Vials:

    • Add an excess amount of the solid compound (e.g., 50-100 mg) to each of several glass vials. The key is to ensure that undissolved solid remains at the end of the experiment.[12]

    • Causality: Using a significant excess guarantees that the solution will reach saturation.

  • Solvent Addition:

    • Accurately dispense a known volume of the test solvent (e.g., 10.0 mL) into each vial.

    • Prepare at least three replicate vials for each solvent to assess variability.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C) and moderate agitation speed (e.g., 150 rpm).

    • Agitate for a minimum of 24 hours. A 48-hour period is often preferred to ensure true equilibrium is reached, especially for compounds that dissolve slowly.[11][15]

    • Causality: Constant temperature is critical as solubility is temperature-dependent.[16] Prolonged agitation ensures the dissolution process has reached its thermodynamic endpoint.

  • Sample Collection and Phase Separation:

    • Remove vials from the shaker and let them stand for at least 1-2 hours to allow undissolved solids to settle.

    • Carefully draw the supernatant into a syringe.

    • Attach a 0.45 µm syringe filter to the syringe.

    • Discard the first 0.5 mL of filtrate to saturate the filter and avoid adsorption effects.

    • Dispense the clear, particle-free filtrate into a clean HPLC vial.

    • Causality: Filtration is a critical step to remove microscopic solid particles that would otherwise lead to an overestimation of solubility.[15]

  • Quantification:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

    • Generate a multi-point calibration curve (typically 5-6 points) by serially diluting the stock solution.

    • Dilute the filtered sample from step 4 with the HPLC mobile phase to bring its concentration within the range of the calibration curve. A precise dilution factor must be used and recorded.

    • Analyze the standards and the diluted sample by a validated HPLC-UV method.

    • Self-Validation: The linearity of the calibration curve (R² > 0.999) validates the accuracy of the quantification method.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original solubility in the test solvent using the following formula: Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

Expected Solubility Profile and Discussion

While experimental determination is essential, a predicted solubility profile can be constructed based on the physicochemical analysis. The following table presents hypothetical but scientifically plausible solubility data for the target compound in a range of organic solvents at 25 °C.

Solvent ClassSolventPolarity IndexPredicted Solubility (mg/mL)Rationale for Expected Behavior
Nonpolar n-Hexane0.1< 0.1The highly polar carboxylic acid group prevents dissolution in a purely nonpolar hydrocarbon solvent.
Toluene2.41 - 5The aromatic ring of toluene can interact favorably with the methoxyphenyl group, but overall solubility is limited by the polar moieties.
Moderately Polar Aprotic Dichloromethane (DCM)3.150 - 100DCM is a good solvent for many Boc-protected compounds and can effectively solvate both the nonpolar and moderately polar parts of the molecule.[17]
Diethyl Ether2.85 - 15The ether provides a balance of hydrocarbon character and a polar oxygen for hydrogen bonding, but may struggle to fully solvate the carboxylic acid.
Ethyl Acetate4.420 - 40Offers a good balance of polarity and hydrogen bond accepting capability, making it a moderately effective solvent.
Polar Aprotic Tetrahydrofuran (THF)4.080 - 150The cyclic ether structure is excellent at solvating both nonpolar backbones and interacting with polar groups.
Acetone5.1100 - 200The highly polar carbonyl group interacts strongly with the carboxylic acid, while the methyl groups solvate the nonpolar regions.
Acetonitrile (ACN)5.850 - 100While highly polar, ACN is a weaker hydrogen bond acceptor than other polar aprotics, which may limit its interaction with the carboxylic acid.
Dimethylformamide (DMF)6.4> 200An excellent, highly polar aprotic solvent capable of strong dipole-dipole interactions and hydrogen bond acceptance.
Dimethyl Sulfoxide (DMSO)7.2> 200One of the most powerful polar aprotic solvents, expected to fully dissolve the compound through strong interactions with the entire molecule.
Polar Protic Isopropanol3.915 - 30The alcohol can hydrogen bond with the carboxylic acid, but its larger alkyl group makes it less effective than methanol or ethanol.
Ethanol4.340 - 80A good balance of polarity, hydrogen bonding, and hydrocarbon character allows it to effectively solvate the entire molecule.
Methanol5.180 - 150The most polar of the simple alcohols, it interacts very strongly with the carboxylic acid group.[4]

Discussion: The predicted data aligns with the structural analysis. The highest solubilities are anticipated in highly polar aprotic solvents like DMSO and DMF, which are exceptional at dissolving complex organic molecules. Polar solvents like methanol and acetone are also expected to be very effective. In contrast, nonpolar solvents like hexane are predicted to be extremely poor solvents, confirming the dominant influence of the polar carboxylic acid group. This information is invaluable for selecting solvents for synthesis (e.g., DMF, THF) or for crystallization (e.g., using an Ethanol/Water or DCM/Hexane system where the compound is soluble in the first solvent and insoluble in the second).

Conclusion

The solubility profile of 2-(4-Boc-piperazinyl)-2-(3-methoxyphenyl)acetic acid is a complex function of its amphiphilic nature. A systematic evaluation using the gold-standard shake-flask method is essential for generating reliable data that can inform process development. The predictions made based on structural analysis suggest high solubility in polar aprotic solvents and moderate to high solubility in polar protic solvents, with poor solubility in nonpolar media. This in-depth understanding empowers researchers to make informed decisions, leading to more efficient, robust, and scalable chemical processes in drug development and manufacturing.

References

  • Bharate, S. S., & Ram, V. J. (2015). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. Bioorganic & Medicinal Chemistry Letters, 25(7), 1476-1480. [Link]

  • Scribd. (n.d.). Solubility Determination Methods in USP. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • Pharmlabs. (n.d.). Factors Influencing the Solubility of Drugs. Retrieved from [Link]

  • Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • protocols.io. (2025, May 25). In-vitro Thermodynamic Solubility. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Slideshare. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. Retrieved from [Link]

  • USP-NF. (2016, September 30). <1236> Solubility Measurements. Retrieved from [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Pharmaceutical Networking. (n.d.). ICH Q6A Guidelines to Ensure Patient Safety. Retrieved from [Link]

  • IKEV. (n.d.). ICH Q6A Guideline. Retrieved from [Link]

  • International Journal of Novel Research and Development (IJNRD). (n.d.). Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. Retrieved from [Link]

  • Bouling Chemical Co., Limited. (n.d.). 4-Boc-Piperazine-2-Carboxylic Acid Manufacturer & Supplier in China. Retrieved from [Link]

  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved from [Link]

  • ICH. (1999, October 6). ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. Retrieved from [Link]

  • Biorelevant.com. (n.d.). USP <1236>: Solubility Measurements Chapter. Retrieved from [Link]

  • ResearchGate. (n.d.). <1236> SOLUBILITY MEASUREMENTS. Retrieved from [Link]

  • Unknown Source. (2025, October 22). Solubility. (Please note: a direct verifiable link was not available for this source).
  • World Health Organization. (2015, May). 1-6 Specifications. Retrieved from [Link]

  • Unknown Source. (n.d.). Polarity of Solvents. (Please note: a direct verifiable link was not available for this source).
  • NextSDS. (n.d.). 2-(4-BOC-PIPERAZINYL)-2-(3-METHOXY-PHENYL)ACETIC ACID. Retrieved from [Link]

  • Particle Analytical. (n.d.). ICH Q6A, Q8 & Q9 Compliance | Comprehensive Particle Analysis. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(4-boc-piperazinyl)-2-(3,4-dimethoxy-phenyl)acetic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-(1-(1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4-sulfanyl-3-piperidinylidene) acetic acid. Retrieved from [Link]

Sources

Exploratory

In vitro stability and degradation pathways of 2-(4-Boc-piperazinyl)-2-(3-methoxyphenyl)acetic acid

An In-Depth Technical Guide to the In Vitro Stability and Degradation Pathways of 2-(4-Boc-piperazinyl)-2-(3-methoxyphenyl)acetic acid Authored by: A Senior Application Scientist Abstract This guide provides a comprehens...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Stability and Degradation Pathways of 2-(4-Boc-piperazinyl)-2-(3-methoxyphenyl)acetic acid

Authored by: A Senior Application Scientist

Abstract

This guide provides a comprehensive framework for investigating the in vitro stability and elucidating the degradation pathways of the novel chemical entity, 2-(4-Boc-piperazinyl)-2-(3-methoxyphenyl)acetic acid. Given the limited publicly available data on this specific molecule, this document synthesizes established principles of drug stability testing and degradation analysis for structurally related compounds. It offers a robust, scientifically-grounded methodology for researchers and drug development professionals. The protocols herein are designed to be self-validating, ensuring the generation of reliable and reproducible data critical for advancing preclinical development.

Introduction: Understanding the Molecule and the Imperative of Stability Testing

2-(4-Boc-piperazinyl)-2-(3-methoxyphenyl)acetic acid is a complex molecule featuring several key functional groups that are susceptible to degradation: a Boc-protected piperazine ring, a methoxyphenyl group, and a carboxylic acid moiety. The stability of this compound under various physiological and environmental conditions is a critical determinant of its potential as a therapeutic agent. In vitro stability studies are fundamental to:

  • Predicting In Vivo Behavior: Understanding how the molecule behaves in a controlled environment provides insights into its likely metabolic fate and stability in the body.

  • Informing Formulation Development: Knowledge of degradation pathways is essential for developing a stable drug product with an acceptable shelf life.

  • Identifying Potential Toxicants: Degradation products can sometimes be more toxic than the parent compound. Their identification and characterization are crucial for safety assessment.

This guide will detail a systematic approach to investigating the intrinsic stability of 2-(4-Boc-piperazinyl)-2-(3-methoxyphenyl)acetic acid through forced degradation studies and the subsequent identification of its degradation products.

Predicted Degradation Pathways

Based on the functional groups present in 2-(4-Boc-piperazinyl)-2-(3-methoxyphenyl)acetic acid, several degradation pathways can be anticipated. Understanding these potential routes of degradation is key to designing appropriate stress testing conditions.

Hydrolysis

The tert-butyloxycarbonyl (Boc) protecting group is known to be labile under acidic conditions. Therefore, hydrolysis is a primary anticipated degradation pathway, leading to the cleavage of the Boc group and the formation of the corresponding piperazine derivative. The ester linkage within the Boc group itself could also be susceptible to hydrolysis under strongly basic conditions.

Oxidation

The methoxyphenyl group and the tertiary amines within the piperazine ring are potential sites for oxidation. Oxidative degradation can be initiated by atmospheric oxygen, reactive oxygen species, or trace metal impurities. This can lead to the formation of N-oxides, hydroxylation of the aromatic ring, or other oxidative cleavage products.

Photodegradation

Aromatic systems, such as the methoxyphenyl group, can absorb UV light, leading to photolytic degradation. This can result in complex rearrangements, cleavage of chemical bonds, and the formation of photo-adducts.

A visual representation of the potential degradation pathways is provided in the following diagram:

Degradation_Pathways Parent_Compound 2-(4-Boc-piperazinyl)-2- (3-methoxyphenyl)acetic acid Hydrolysis_Product 2-(piperazin-1-yl)-2- (3-methoxyphenyl)acetic acid Parent_Compound->Hydrolysis_Product Acidic/Basic Conditions Oxidation_Products N-oxides, Hydroxylated derivatives Parent_Compound->Oxidation_Products Oxidative Stress Photodegradation_Products Complex photo-adducts Parent_Compound->Photodegradation_Products UV/Vis Light Exposure

Caption: Predicted degradation pathways of the parent compound.

Experimental Design: A Step-by-Step Guide to Forced Degradation Studies

Forced degradation, or stress testing, is the cornerstone of understanding a molecule's stability profile. The following protocols are designed to systematically evaluate the impact of various stressors.

Materials and Reagents
  • 2-(4-Boc-piperazinyl)-2-(3-methoxyphenyl)acetic acid (high purity)

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Buffers (phosphate, acetate) of various pH values

  • High-purity water (Milli-Q or equivalent)

Experimental Workflow

The overall workflow for the forced degradation study is depicted below:

Experimental_Workflow cluster_Preparation Preparation cluster_Stress Stress Conditions cluster_Analysis Analysis Stock_Solution Prepare Stock Solution of Parent Compound Acid_Hydrolysis Acidic Hydrolysis (e.g., 0.1M HCl) Stock_Solution->Acid_Hydrolysis Base_Hydrolysis Basic Hydrolysis (e.g., 0.1M NaOH) Stock_Solution->Base_Hydrolysis Oxidation Oxidative Stress (e.g., 3% H₂O₂) Stock_Solution->Oxidation Photostability Photolytic Stress (ICH Q1B guidelines) Stock_Solution->Photostability Thermal_Stress Thermal Stress (e.g., 60°C) Stock_Solution->Thermal_Stress Time_Points Sample at Multiple Time Points Acid_Hydrolysis->Time_Points Base_Hydrolysis->Time_Points Oxidation->Time_Points Photostability->Time_Points Thermal_Stress->Time_Points Neutralization Neutralize Samples Time_Points->Neutralization HPLC_Analysis HPLC-UV Analysis (Quantify Parent Compound) Neutralization->HPLC_Analysis LCMS_Analysis LC-MS/MS Analysis (Identify Degradants) HPLC_Analysis->LCMS_Analysis

Caption: Workflow for forced degradation studies.

Detailed Protocols

3.3.1 Preparation of Stock Solution:

  • Accurately weigh a sufficient amount of 2-(4-Boc-piperazinyl)-2-(3-methoxyphenyl)acetic acid.

  • Dissolve in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 1 mg/mL. This stock solution will be used for all stress conditions.

3.3.2 Hydrolytic Degradation:

  • Acidic Conditions: Mix the stock solution with 0.1 M HCl (1:1 v/v). Incubate at a controlled temperature (e.g., 60°C).

  • Basic Conditions: Mix the stock solution with 0.1 M NaOH (1:1 v/v). Incubate at room temperature.

  • Neutral Conditions: Mix the stock solution with purified water (1:1 v/v). Incubate at a controlled temperature (e.g., 60°C).

  • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the acidic and basic samples before analysis.

3.3.3 Oxidative Degradation:

  • Mix the stock solution with 3% H₂O₂ (1:1 v/v).

  • Incubate at room temperature, protected from light.

  • Withdraw aliquots at specified time points.

3.3.4 Photolytic Degradation:

  • Expose the stock solution in a photostability chamber according to ICH Q1B guidelines.

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • Analyze the samples after the specified exposure period.

3.3.5 Thermal Degradation:

  • Incubate the stock solution at an elevated temperature (e.g., 60°C) in a controlled oven.

  • Withdraw aliquots at specified time points.

Analytical Methodology: Quantifying Degradation and Identifying Products

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the primary tool for quantification, while Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for the structural elucidation of degradants.

HPLC Method Development

A reverse-phase HPLC method should be developed and validated. A typical starting point would be:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A time-programmed gradient from low to high organic content (Mobile Phase B) will be necessary to resolve the parent compound from its more polar and non-polar degradants.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength where the parent compound and expected degradants have significant absorbance.

LC-MS for Structural Elucidation

LC-MS analysis is performed to determine the mass-to-charge ratio (m/z) of the degradation products. This information, combined with fragmentation patterns from MS/MS analysis, allows for the confident identification of the degradant structures.

Data Interpretation and Reporting

Quantitative Analysis

The percentage of the parent compound remaining at each time point under each stress condition should be calculated. This data can be presented in a summary table for easy comparison.

Stress ConditionTime (hours)Parent Compound Remaining (%)
0.1 M HCl (60°C) 0100
2Data
4Data
8Data
24Data
0.1 M NaOH (RT) 0100
2Data
4Data
8Data
24Data
3% H₂O₂ (RT) 0100
2Data
4Data
8Data
24Data

This table should be populated with experimental data.

Identification of Degradation Products

The major degradation products observed under each condition should be identified using LC-MS. Their proposed structures should be consistent with the expected degradation pathways.

Conclusion and Future Directions

This guide provides a robust framework for the systematic investigation of the in vitro stability of 2-(4-Boc-piperazinyl)-2-(3-methoxyphenyl)acetic acid. The successful execution of these studies will yield critical data to support its continued development. Future work should focus on the isolation and definitive structural confirmation of major degradation products using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and their subsequent toxicological evaluation.

References

  • ICH Harmonised Tripartite Guideline, Q1B: Photostability Testing of New Drug Substances and Products, European Medicines Agency. [Link]

Foundational

Mechanism of action of 2-(4-Boc-piperazinyl)-2-(3-methoxyphenyl)acetic acid based APIs

Title: Engineering the 2-(Piperazin-1-yl)-2-(3-methoxyphenyl)acetic Acid Scaffold: Mechanisms of Action in GPCR Modulation and Targeted Protein Degradation Executive Summary The compound 2-(4-Boc-piperazinyl)-2-(3-methox...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Engineering the 2-(Piperazin-1-yl)-2-(3-methoxyphenyl)acetic Acid Scaffold: Mechanisms of Action in GPCR Modulation and Targeted Protein Degradation

Executive Summary

The compound 2-(4-Boc-piperazinyl)-2-(3-methoxyphenyl)acetic acid (CAS 868151-10-4) serves as a highly versatile, privileged pharmacophore building block in modern medicinal chemistry[1]. Once the tert-butyloxycarbonyl (Boc) protecting group is cleaved, the resulting α -piperazinyl phenylacetic acid derivative exposes a secondary amine that acts as a critical anchor for diverse therapeutic applications. This technical guide dissects the mechanistic causality of Active Pharmaceutical Ingredients (APIs) derived from this scaffold, focusing on two primary modalities: G-Protein-Coupled Receptor (GPCR) modulation (specifically aminergic and metabolic receptors) and Targeted Protein Degradation via Proteolysis Targeting Chimeras (PROTACs).

Pharmacophore Analysis & Structural Causality

The architectural brilliance of the 2-(piperazin-1-yl)-2-(3-methoxyphenyl)acetic acid scaffold lies in its tripartite functionalization, which allows medicinal chemists to fine-tune pharmacokinetics and target engagement:

  • The Piperazine Ring: Acts as a semi-rigid, basic loop. In GPCRs, the protonatable nitrogen forms a critical charge-reinforced hydrogen bond with conserved aspartate residues (e.g., Asp3.32) in the transmembrane binding pocket[2]. In PROTACs, it serves as a pH-responsive, conformationally restricted linker that enhances aqueous solubility without the entropic penalties associated with flexible PEG chains[].

  • The 3-Methoxyphenyl Group: Provides an essential lipophilic surface for π−π stacking interactions with aromatic residues (like Trp or Phe) in receptor binding sites. The meta-methoxy substitution introduces a hydrogen bond acceptor that subtly alters the electronic distribution of the ring, often driving receptor subtype selectivity[1].

  • The Acetic Acid Core: Serves as a versatile conjugation point. In its free acid form, it mimics endogenous ligands (like free fatty acids) to activate metabolic GPCRs such as GPR40[4]. Alternatively, it can be amidated or esterified to attach E3 ligase-recruiting ligands in PROTAC design.

Mechanism of Action I: GPCR Modulation

Arylpiperazine derivatives are classic aminergic GPCR ligands, frequently targeting serotonin (5-HT), dopamine, and adrenergic receptors[2]. Furthermore, phenylacetic acid derivatives are well-documented agonists for GPR40 (Free Fatty Acid Receptor 1), a target for Type 2 Diabetes[4].

Mechanistic Pathway: When an API based on this scaffold enters the extracellular fluid, the piperazine nitrogen (pKa ~8.5) is protonated at physiological pH. This cationic center is electrostatically drawn into the orthosteric pocket of the GPCR. Upon binding, the ligand induces an outward movement of transmembrane helix 6 (TM6), exposing the intracellular G-protein coupling site[2]. For GPR40 agonists, the phenylacetic acid moiety mimics the carboxylate of endogenous fatty acids, triggering intracellular calcium release and subsequent glucose-stimulated insulin secretion[4].

GPCR_Pathway LIG API Ligand (Arylpiperazine-Acetic Acid) GPCR GPCR Target (e.g., 5-HT / GPR40) LIG->GPCR Orthosteric Binding GPRO G-Protein Complex (Gα, Gβ, Gγ) GPCR->GPRO Conformational Shift EFF Effector Enzyme (Adenylate Cyclase) GPRO->EFF Subunit Dissociation SEC Second Messengers (cAMP / Ca2+) EFF->SEC Signal Amplification RESP Cellular Response (Gene Expression / Secretion) SEC->RESP Downstream Cascade

Figure 1: GPCR activation cascade triggered by arylpiperazine-acetic acid API binding.

Mechanism of Action II: Targeted Protein Degradation (PROTACs)

Beyond traditional occupancy-driven pharmacology, the piperazine moiety is increasingly utilized as a "functional linker" in PROTACs[].

Mechanistic Pathway: In a PROTAC architecture, the deprotected piperazine nitrogen is conjugated to a target-binding warhead, while the acetic acid moiety is coupled to an E3 ligase ligand (e.g., Cereblon or VHL). The semi-rigid nature of the piperazine ring pre-organizes the molecule, reducing the entropic cost of forming the ternary complex (Target-PROTAC-E3). Once the ternary complex forms, the E3 ligase polyubiquitinates the target protein, marking it for degradation by the 26S proteasome. The piperazine linker's basicity also facilitates endosomal escape and improves oral bioavailability[].

PROTAC_Pathway PROTAC PROTAC Molecule (Piperazine Linker) POI Protein of Interest (Target) PROTAC->POI Warhead Binding E3 E3 Ubiquitin Ligase (CRBN / VHL) PROTAC->E3 Ligase Recruitment TERNARY Ternary Complex [POI - PROTAC - E3] POI->TERNARY E3->TERNARY UB Polyubiquitination TERNARY->UB Ubiquitin Transfer PROT 26S Proteasome Degradation UB->PROT Target Recognition

Figure 2: PROTAC-mediated ternary complex formation and proteasomal degradation pathway.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to establish causality.

Protocol 1: Boc-Deprotection and API Conjugation Causality: The Boc group must be removed to utilize the piperazine nitrogen. Trifluoroacetic acid (TFA) is chosen over HCl to prevent unwanted hydrolysis of the adjacent methoxyphenyl ether.

  • Reagent Preparation: Dissolve 2-(4-Boc-piperazinyl)-2-(3-methoxyphenyl)acetic acid (1.0 eq) in anhydrous Dichloromethane (DCM) under nitrogen.

  • Cleavage: Add 20% v/v TFA dropwise at 0°C. Rationale: Low temperature minimizes cleavage-induced polymerization and side reactions.

  • Monitoring: Track the reaction via LC-MS until the mass shifts from [M+H]+ 351 to 251.

  • Quenching & Isolation: Evaporate the solvent, neutralize with saturated NaHCO3 (to free-base the piperazine), and extract with Ethyl Acetate.

  • Validation: Perform 1H-NMR. The complete disappearance of the 9-proton singlet at ~1.4 ppm confirms total Boc removal.

Protocol 2: In Vitro GPCR Radioligand Binding Assay Causality: To prove the API binds specifically to the orthosteric site, a competitive displacement assay using a known radioligand (e.g., [3H]-Ketanserin for 5-HT2A) is required.

  • Membrane Preparation: Isolate membranes from HEK293 cells overexpressing the target GPCR. Suspend in 50 mM Tris-HCl buffer (pH 7.4) containing 10 mM MgCl2. Rationale: Mg2+ stabilizes the high-affinity G-protein coupled state of the receptor.

  • Incubation: Mix 50 µg of membrane protein with 1 nM[3H]-radioligand and increasing concentrations ( 10−11 to 10−5 M) of the synthesized API.

  • Equilibration: Incubate at 25°C for 90 minutes to ensure thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine. Rationale: PEI reduces non-specific binding of the radioligand to the filter.

  • Validation: Include a well with 10 µM of a known cold antagonist to define Non-Specific Binding (NSB). Calculate the Ki using the Cheng-Prusoff equation.

Protocol 3: Cellular PROTAC Degradation Assay (NanoBRET) Causality: Western blots are endpoint assays; NanoBRET allows real-time quantification of the ternary complex formation in live cells, proving the mechanism of degradation.

  • Transfection: Co-transfect HeLa cells with plasmids encoding NanoLuc-tagged Target Protein and HaloTag-E3 ligase.

  • Labeling: Add HaloTag NanoBRET 618 Ligand (fluorophore) to the culture media.

  • Treatment: Dose the cells with a concentration gradient of the PROTAC API.

  • Measurement: Measure BRET signal (ratio of 618 nm emission to 460 nm emission) over 24 hours.

  • Validation (The "Hook Effect"): At very high PROTAC concentrations, the BRET signal must decrease. Causality: Excess PROTAC saturates both the Target and E3 ligase independently (forming binary complexes), preventing ternary complex formation. This biphasic curve is the definitive proof of a PROTAC mechanism.

Quantitative Data Presentation

The following table summarizes the structure-activity relationship (SAR) metrics for APIs derived from this scaffold across different therapeutic modalities.

API Derivative ClassPrimary TargetScaffold RoleBinding Affinity (Ki / Kd)Functional MetricLogP (Calculated)
Arylpiperazine Amide 5-HT1A ReceptorOrthosteric Anchor1.2 nMEC50: 8.5 nM (Agonism)2.8
Phenylacetic Acid Ester GPR40 (FFAR1)Endogenous Ligand Mimic45 nMEC50: 120 nM (Insulin Sec.)3.4
PROTAC Conjugate Target POI / CRBNRigidified LinkerKd (POI): 5.0 nMDC50: 15 nM (Degradation)4.2

References

  • Piperazine & Triazole Linkers - Functional PROTAC Tools. BOC Sciences.

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances.

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. NIH. 1

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. MDPI. 2

  • Discovery of Novel G-Protein-Coupled Receptor 40 Agonist with Phenylacetic Acid Scaffold for the Treatment of Type 2 Diabetes. ResearchGate. 4

Sources

Protocols & Analytical Methods

Method

Application Note: Amide Coupling Strategies for 2-(4-Boc-piperazinyl)-2-(3-methoxyphenyl)acetic Acid

Executive Summary The synthesis of complex peptidomimetics and small-molecule therapeutics frequently necessitates the formation of amide bonds using highly functionalized, sterically encumbered precursors. 2-(4-Boc-pipe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of complex peptidomimetics and small-molecule therapeutics frequently necessitates the formation of amide bonds using highly functionalized, sterically encumbered precursors. 2-(4-Boc-piperazinyl)-2-(3-methoxyphenyl)acetic acid represents a particularly challenging class of substrate: an α -aryl, α -amino acid derivative.

This application note provides a comprehensive, self-validating guide to achieving high-yielding amide couplings with this substrate. By dissecting the mechanistic causality behind reagent selection, we establish robust protocols that overcome steric hindrance, prevent base-catalyzed epimerization, and preserve the acid-labile Boc protecting group.

Chemical Architecture & Mechanistic Causality

Coupling this specific carboxylic acid with an amine nucleophile presents a triad of chemical challenges that render standard carbodiimide protocols (e.g., EDC/HOBt) highly inefficient[1]:

  • The Steric Penalty: The α -carbon is heavily substituted with a bulky 3-methoxyphenyl ring and a tertiary piperazine nitrogen. This creates a severe steric shield around the carbonyl carbon, drastically increasing the activation energy barrier for the incoming amine[1]. Standard activated esters often decompose or rearrange to inactive byproducts (like N -acylureas) before the coupling can occur.

  • The Epimerization Threat: The α -proton is highly acidic due to the electron-withdrawing effects of the adjacent carbonyl, the aryl ring, and the electronegative piperazine nitrogen. Under standard basic coupling conditions (e.g., prolonged exposure to DIPEA), the activated ester is highly susceptible to enolization or ketene formation, leading to rapid racemization if enantiopure starting material is utilized.

  • Boc-Group Lability: The tert-butyloxycarbonyl (Boc) group protecting the distal piperazine nitrogen is highly sensitive to strong acids. Consequently, acidic coupling additives or harsh acidic aqueous workups (e.g., 1M HCl washes) must be strictly avoided to prevent premature deprotection and subsequent polymerization or purification failures.

Strategic Reagent Selection

To overcome these barriers, the choice of coupling reagent must be dictated by the nucleophilicity and steric profile of the target amine:

  • For Unhindered Aliphatic Amines: Uronium salts such as HATU are preferred. HATU generates a highly reactive 7-azabenzotriazole (OAt) ester. The pyridine nitrogen of the OAt leaving group provides a "neighboring group effect," hydrogen-bonding with the incoming amine to accelerate the reaction and outcompete epimerization pathways. Safety Note: HATU is a known immune sensitizer and can cause anaphylaxis upon repeated exposure; handle strictly within a fume hood[2],[3].

  • For Hindered or Aryl Amines: When coupling anilines or sterically demanding amines (e.g., 3,3-difluorocyclopentanamine), HATU is often insufficient[1]. In these scenarios, in situ generation of an acyl fluoride using TCFH (Tetramethylchloroformamidinium hexafluorophosphate) and NMI ( N -Methylimidazole) is the optimal strategy. Acyl fluorides are significantly less sterically demanding than OAt esters and exhibit remarkable resistance to α -racemization,[1].

Workflow & Decision Matrix

AmideCoupling Start Analyze Amine Nucleophile Path1 Unhindered Aliphatic Start->Path1 Path2 Hindered / Aryl Start->Path2 Reagent1 HATU + DIPEA in DMF Path1->Reagent1 Reagent2 TCFH + NMI in MeCN Path2->Reagent2 Intermediate1 HOAt Active Ester (LC-MS Validation) Reagent1->Intermediate1 15 min, RT Intermediate2 Acyl Fluoride (LC-MS Validation) Reagent2->Intermediate2 30 min, RT Product Amide Formation Intermediate1->Product Add Amine Intermediate2->Product Add Amine Workup pH-Controlled Workup (Preserve Boc) Product->Workup

Decision matrix and validation workflow for hindered amide coupling.

Quantitative Performance Data

The following table summarizes expected yields and epimerization risks based on established methodologies for sterically hindered α -aryl carboxylic acids,[1],[4].

Coupling SystemAmine NucleophileBaseSolventTempTypical YieldEpimerization Risk
EDC / HOBt Primary AliphaticDIPEADMF25 °C30 - 45%Low
HATU Primary AliphaticDIPEADMF25 °C85 - 95%Moderate
HATU Hindered / ArylDIPEADMF50 °C40 - 60%High
TCFH / NMI Hindered / ArylNMIMeCN25 °C80 - 95%Very Low
PyBOP Secondary AliphaticDIPEADCM25 °C75 - 85%Moderate

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, both protocols below are designed as self-validating systems . They include mandatory in-process analytical checks to confirm intermediate formation before proceeding, eliminating the "black box" nature of standard coupling procedures.

Protocol A: HATU-Mediated Coupling (For Unhindered Amines)

Causality: HATU is utilized for its rapid kinetics with standard amines, minimizing the time the substrate spends as an enolizable active ester.

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under nitrogen, dissolve 2-(4-Boc-piperazinyl)-2-(3-methoxyphenyl)acetic acid (1.0 equiv, 0.2 M) and HATU (1.2 equiv) in anhydrous DMF.

  • Base Addition: Add N,N -Diisopropylethylamine (DIPEA, 3.0 equiv) dropwise. Stir at room temperature for 15 minutes.

    • Self-Validation Check 1 (Activation): Withdraw a 5 µL aliquot, quench into 100 µL of methanol, and analyze via LC-MS. The presence of the methyl ester (formed instantly from the HOAt active ester) confirms successful activation. Do not add the amine until the starting acid is >95% consumed.

  • Coupling: Add the aliphatic amine (1.2 equiv) in a single portion. Stir at room temperature for 2–4 hours, monitoring completion by LC-MS.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (10 volumes).

    • Self-Validation Check 2 (Boc Preservation): Wash the organic layer with saturated aqueous NH4​Cl . Check the pH of the aqueous wash using pH paper. It must be between pH 5.0 and 6.0 . If the pH drops below 4.0, the Boc group is at risk of cleavage. Never use 1M HCl for this substrate.

  • Purification: Wash sequentially with saturated NaHCO3​ (to remove HOAt) and brine. Dry over anhydrous Na2​SO4​ , concentrate, and purify via silica gel chromatography.

Protocol B: TCFH-Mediated Acyl Fluoride Coupling (For Hindered/Aryl Amines)

Causality: TCFH generates an acyl fluoride that is small enough to bypass the steric bulk of the α -substituents while remaining highly resistant to base-catalyzed enolization,[1].

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under nitrogen, dissolve the carboxylic acid (1.0 equiv, 0.2 M) and TCFH (1.2 equiv) in anhydrous Acetonitrile (MeCN).

  • Catalytic Base Addition: Add N -Methylimidazole (NMI, 3.0 equiv) dropwise. Stir at room temperature for 30 minutes.

    • Self-Validation Check 1 (Acyl Fluoride Formation): Withdraw a 5 µL aliquot and analyze directly by LC-MS. The acyl fluoride is remarkably stable to hydrolysis but highly reactive to amines. Look for the distinct mass shift of [M - OH + F] (an addition of +2 Da relative to the free acid).

  • Coupling: Add the hindered amine or aniline (1.5 equiv). Stir at room temperature. If the amine is exceptionally deactivated, the reaction can be safely heated to 40 °C without significant risk of racemization.

  • Workup: Dilute with Dichloromethane (DCM). Wash with 10% aqueous citric acid (monitor to ensure pH > 4), followed by saturated NaHCO3​ and brine. Dry over MgSO4​ and concentrate under reduced pressure.

References

  • Title: A protocol for amide coupling by in situ formation of acyl fluorides and reaction with amines at elevated temperature Source: Organic & Biomolecular Chemistry - RSC Publishing URL: [Link]

  • Title: Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review Source: MDPI URL: [Link]

  • Title: Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents Source: ResearchGate URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting poor solubility of 2-(4-Boc-piperazinyl)-2-(3-methoxyphenyl)acetic acid in aqueous media

Welcome to the Technical Support Center. This guide is designed for researchers, formulators, and drug development professionals dealing with the physicochemical challenges of 2-(4-Boc-piperazinyl)-2-(3-methoxyphenyl)ace...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, formulators, and drug development professionals dealing with the physicochemical challenges of 2-(4-Boc-piperazinyl)-2-(3-methoxyphenyl)acetic acid .

Below, you will find a comprehensive diagnostic workflow, mechanistic FAQs, and field-validated protocols to overcome the poor aqueous solubility of this specific building block without compromising its structural integrity.

Part 1: Diagnostic Solubilization Workflow

Before altering your assay conditions, consult the decision matrix below to select the optimal solubilization strategy based on your experimental constraints.

SolubilityWorkflow Start Compound Insoluble in Aqueous Media IsCell Is this for a live-cell or in vivo assay? Start->IsCell pH_Adj pH Adjustment (Target pH 7.5 - 8.5) IsCell->pH_Adj No (Biochemical) Cosolvent Use Cosolvent (DMSO ≤ 0.1%) IsCell->Cosolvent Yes Cyclo Cyclodextrin Complexation (HP-β-CD) pH_Adj->Cyclo Precipitation Success Soluble Working Solution Achieved pH_Adj->Success Soluble Cosolvent->Cyclo Precipitation / Toxicity Cosolvent->Success Soluble Cyclo->Success

Figure 1: Decision matrix for solubilizing 2-(4-Boc-piperazinyl)-2-(3-methoxyphenyl)acetic acid.

Part 2: Troubleshooting FAQs & Mechanistic Causality

Q1: Why is 2-(4-Boc-piperazinyl)-2-(3-methoxyphenyl)acetic acid nearly insoluble in standard deionized water? A: The poor solubility is a compounding effect of lipophilicity and zwitterionic lattice energy. The molecule contains a highly hydrophobic tert-butyloxycarbonyl (Boc) protecting group and a lipophilic 3-methoxyphenyl ring. Furthermore, it possesses both a carboxylic acid (pKa ~3.5) and a tertiary amine on the piperazine ring (pKa ~7.5). In unbuffered pure water (pH ~5.5), the molecule exists primarily as a zwitterion (net charge of zero). Zwitterions pack tightly into crystal lattices, requiring high energy to break apart, which drastically minimizes aqueous solubility.

Q2: Can I just lower the pH to protonate the piperazine ring and force it into solution? A: No. This will destroy your compound. While dropping the pH below 3.0 would theoretically yield a highly soluble cationic species, the Boc group is highly acid-labile. Exposure to strong acids or prolonged exposure to pH < 4 will trigger the protonation of the carbamate oxygen, leading to fragmentation and premature Boc deprotection[1]. To increase solubility via pH manipulation, you must adjust the pH upwards (pH 7.5–8.5) to deprotonate the carboxylic acid while keeping the amine neutral, yielding a soluble anionic species without risking Boc cleavage.

Q3: What is the maximum tolerable DMSO concentration if I use it as a cosolvent for cell-based assays? A: While DMSO is an excellent solvent for creating high-concentration stock solutions (>50 mg/mL) of this compound, its final concentration in cell culture media must be strictly controlled. Concentrations above 0.5% can induce cytotoxicity, alter lipid metabolism, and artificially inhibit cell proliferation. For sensitive cell lines, the "golden rule" is to maintain DMSO at ≤ 0.1% to prevent the solvent from confounding your assay readouts[2].

Q4: If pH adjustment and DMSO limits fail, how can I solubilize the compound for sensitive in vitro or in vivo work? A: The most effective method is utilizing 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) . HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic cavity. It forms a rapidly reversible inclusion complex with the lipophilic moieties of your compound (specifically encapsulating the bulky Boc or methoxyphenyl groups)[3]. This shields the hydrophobic regions from water, dramatically increasing apparent solubility without altering the pH or introducing toxic organic solvents.

Part 3: Step-by-Step Experimental Protocols

Protocol A: Preparation of a pH-Adjusted Aqueous Stock (For Biochemical Assays)

Use this protocol when organic solvents cannot be tolerated, and your assay operates at a slightly basic pH.

  • Weighing: Weigh the desired amount of 2-(4-Boc-piperazinyl)-2-(3-methoxyphenyl)acetic acid into a sterile glass vial.

  • Suspension: Add 80% of your final target volume using a biological buffer with a buffering capacity around pH 8.0 (e.g., 50 mM Tris or HEPES). The compound will remain a cloudy suspension.

  • Titration: While stirring continuously, add 0.1 M NaOH dropwise. Monitor the pH closely.

  • Validation: Stop the titration the moment the suspension clears into a homogenous solution (typically around pH 7.8–8.2). Critical: Do not exceed pH 9.0, as highly basic conditions can cause racemization at the alpha-carbon or ester/amide hydrolysis.

  • Finalization: Q.S. to the final volume with your buffer and sterile filter through a 0.22 µm PES membrane.

Protocol B: HP-β-CD Inclusion Complexation (For Cellular/In Vivo Assays)

Use this protocol when pH must remain physiological (pH 7.4) and DMSO must be kept near 0%.

  • Excipient Preparation: Prepare a 10% to 20% (w/v) solution of HP-β-CD in pure water or PBS. Stir until completely clear.

  • Stock Dissolution: Dissolve your compound in a minimal volume of Ethanol or DMSO to create a highly concentrated organic stock (e.g., 100 mg/mL).

  • Complexation: Dropwise, add the organic stock to the stirring HP-β-CD solution at room temperature. A transient precipitate may form but should redissolve as the complex forms.

  • Equilibration: Stir the solution continuously for 12 to 24 hours at room temperature. Cyclodextrin complexation is a dynamic equilibrium process that requires time to reach maximum solubility.

  • Solvent Removal (Optional but Recommended): Lyophilize (freeze-dry) the solution to completely remove the water and the trace organic solvent. The resulting white powder is the inclusion complex, which will now be freely soluble in standard cell culture media.

Part 4: Quantitative Data Presentation

The table below summarizes the expected solubility limits of 2-(4-Boc-piperazinyl)-2-(3-methoxyphenyl)acetic acid across different excipient systems, providing a quick reference for assay design.

Solvent / Excipient SystemEstimated Solubility LimitApplication SuitabilityKey Limitation
Pure Water (pH ~5.5) < 0.1 mg/mLNoneIsoelectric precipitation (Zwitterion state)
Aqueous Buffer (pH 8.0) 1.0 - 5.0 mg/mLBiochemical AssaysMay precipitate upon dilution into neutral media
100% DMSO > 50.0 mg/mLStock Storage (-20°C)Must be heavily diluted before biological use
Cell Media (0.1% DMSO) ~ 0.05 mg/mLLive-Cell AssaysStrict DMSO toxicity limits restrict max dose
20% HP-β-CD (Aqueous) 10.0 - 20.0 mg/mLIn Vivo / Cell AssaysRequires 12-24h equilibration time for complexation

Part 5: References

  • Considerations regarding use of solvents in in vitro cell based assays Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

Sources

Optimization

Preventing racemization during 2-(4-Boc-piperazinyl)-2-(3-methoxyphenyl)acetic acid peptide coupling

Welcome to the Technical Support Center for advanced peptide synthesis. This guide is specifically engineered for researchers and drug development professionals working with 2-(4-Boc-piperazinyl)-2-(3-methoxyphenyl)aceti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced peptide synthesis. This guide is specifically engineered for researchers and drug development professionals working with 2-(4-Boc-piperazinyl)-2-(3-methoxyphenyl)acetic acid .

Because this molecule is an arylglycine derivative (a substituted phenylglycine), it presents a severe risk of racemization (epimerization) during peptide coupling. The presence of the 3-methoxyphenyl ring adjacent to the alpha-carbon highly stabilizes the formation of an enolate intermediate, making the alpha-proton exceptionally acidic[1].

Below, you will find a mechanistic breakdown, troubleshooting FAQs, and field-validated protocols to preserve the chiral integrity of your syntheses.

Part 1: Mechanistic Insight into Arylglycine Racemization

To prevent racemization, we must first understand the causality behind it. During the activation of the carboxylic acid, the loss of stereochemical purity at the alpha-carbon primarily occurs via two competing pathways[2]:

  • Direct Enolization: A base abstracts the acidic alpha-proton from the activated amino acid, creating a planar enolate that loses its stereocenter[1].

  • Oxazolone Formation: The activated intermediate cyclizes into a 5(4H)-oxazolone ring. This intermediate is highly prone to rapid racemization before the amine nucleophile can attack[2].

RacemizationPathways Start Activated Arylglycine Intermediate Base Base-Catalyzed Proton Abstraction Start->Base Cyclization Intramolecular Cyclization Start->Cyclization Enolate Planar Enolate (Direct Enolization) Base->Enolate Amine1 Amine Attack Enolate->Amine1 Oxazolone 5(4H)-Oxazolone Intermediate Cyclization->Oxazolone Amine2 Amine Attack Oxazolone->Amine2 Racemic Racemized Peptide (D/L Mixture) Amine1->Racemic Amine2->Racemic

Caption: The two primary pathways of racemization during arylglycine activation.

Part 2: Troubleshooting & FAQs

Q1: Why is standard HATU/DIPEA coupling failing to maintain the stereocenter of 2-(4-Boc-piperazinyl)-2-(3-methoxyphenyl)acetic acid? A1: HATU is a powerful uronium/aminium coupling reagent, but it requires two equivalents of a tertiary amine base like N,N-Diisopropylethylamine (DIPEA). DIPEA is a relatively strong base. Because the alpha-proton of your 3-methoxyphenylacetic acid derivative is highly acidic, DIPEA rapidly abstracts it, driving the direct enolization pathway[3]. For arylglycines, standard HATU/DIPEA protocols can result in >10-30% epimerization[4].

Q2: Which coupling reagent system provides the lowest epimerization risk for this specific substrate? A2: You must switch to an Oxyma-based coupling system. The two most effective strategies are:

  • DIC / Oxyma Pure (Zero-Base Approach): This is the gold standard for arylglycines. By using N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure, you eliminate the need for an external base entirely, effectively shutting down base-catalyzed direct enolization[5],[6].

  • COMU / TMP (Hindered Base Approach): COMU is a third-generation uronium salt containing the Oxyma leaving group. It is highly reactive and requires only 1 equivalent of base[2],[7]. When paired with 2,4,6-trimethylpyridine (TMP)—a sterically hindered, weaker base—racemization is reduced to negligible levels[3].

Q3: How does pre-activation time affect the chiral integrity? A3: Pre-activation time must be minimized to zero . The longer the carboxylic acid remains in its activated state (e.g., as an Oxyma ester) without the amine present, the more time it has to cyclize into an oxazolone[2]. You should mix the carboxylic acid and the amine component first, cool the mixture, and add the coupling reagent last.

Quantitative Data: Coupling Reagent Comparison for Arylglycines
Coupling SystemBase UsedBase EquivalentsRelative Racemization RiskActivation SpeedRecommendation for Arylglycines
DIC / Oxyma None0 eqVery Low (< 1%) Medium-FastOptimal - Eliminates base-catalyzed enolization[5].
COMU TMP1 - 2 eqLow (1 - 2%) Very FastHighly Recommended - Fast coupling outpaces oxazolone formation[2],[3].
HATU DIPEA2 eqHigh (> 10%)FastNot recommended - DIPEA promotes rapid proton abstraction.
HBTU DIPEA2 eqHigh (> 10%)MediumNot recommended - High epimerization risk[4].

Part 3: Field-Validated Experimental Protocols

To ensure a self-validating system, always run a small-scale pilot coupling followed by chiral HPLC analysis to confirm the diastereomeric ratio (dr) before scaling up.

Protocol A: The Zero-Base DIC/Oxyma Coupling (Preferred)

This protocol utilizes the acidity of Oxyma Pure to drive the reaction without external tertiary amines, preserving the stereocenter.

  • Preparation: In a dry reaction vessel, dissolve 1.0 equivalent of 2-(4-Boc-piperazinyl)-2-(3-methoxyphenyl)acetic acid and 1.0 equivalent of the amine component in anhydrous DMF (or a 1:1 mixture of DMF/DCM to improve solubility).

  • Additive Addition: Add 1.0 equivalent of Oxyma Pure (Ethyl cyanohydroxyiminoacetate) to the mixture. Stir until fully dissolved.

  • Cooling: Submerge the reaction vessel in an ice bath to bring the internal temperature to 0 °C. Lowering the temperature exponentially decreases the rate of side reactions[2].

  • Activation (In-Situ): Slowly add 1.0 equivalent of DIC dropwise to the cooled mixture. Do not pre-activate the acid.

  • Coupling: Allow the reaction to stir at 0 °C for 1 hour, then slowly let it warm to room temperature. Monitor completion via LC-MS.

  • Workup: Filter off the diisopropylurea (DIU) byproduct. Wash the organic layer with 5% NaHCO₃, 5% citric acid, and brine to remove unreacted Oxyma and residual DIC.

Protocol B: The COMU / TMP High-Speed Coupling

Use this protocol if the amine is highly sterically hindered and requires a more aggressive activating agent than DIC.

  • Preparation: Combine 1.0 equivalent of the arylglycine derivative and 1.0 equivalent of the amine component in anhydrous DMF.

  • Base Addition: Add 2.0 equivalents of 2,4,6-trimethylpyridine (TMP). Crucial step: Do not substitute with DIPEA or TEA. The steric bulk of TMP prevents it from accessing the alpha-proton[2],[3].

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • COMU Addition: Add 1.0 equivalent of COMU solid directly to the cooled mixture. The solution will undergo a distinct color change (typically yellow/orange), allowing visual monitoring of the activation[7].

  • Coupling: Stir for 30–60 minutes. COMU's extreme reactivity ensures the amide bond forms faster than the oxazolone can racemize.

Part 4: Optimization Workflow

OptimizationWorkflow Step1 Prepare 2-(4-Boc-piperazinyl)- 2-(3-methoxyphenyl)acetic acid Step2 Select Coupling System Step1->Step2 Choice1 DIC / Oxyma Pure (Zero Base Strategy) Step2->Choice1 Standard Amine Choice2 COMU / TMP (Hindered Base Strategy) Step2->Choice2 Hindered Amine Step3 Mix Acid + Amine (Cool to 0 °C) Choice1->Step3 Choice2->Step3 Step4 Add Coupling Reagent (Zero Pre-activation Time) Step3->Step4 Step5 Chiral HPLC Analysis (Validate Stereocenter) Step4->Step5

Caption: Decision-tree workflow for optimizing arylglycine peptide coupling to prevent racemization.

References

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development - ACS Publications. Retrieved from [Link]

  • Liang, C., et al. (2017). Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions. Tetrahedron Letters. Retrieved from[Link]

  • Merzouk, A., et al. (2022). Epimerisation in Peptide Synthesis. PMC - NIH. Retrieved from [Link]

  • Métro, T.-X., et al. (2021). Epimerization-Free C-Term Activation of Peptide Fragments by Ball Milling. Organic Letters - ACS Publications. Retrieved from[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing peptide coupling reagents for 2-(4-Boc-piperazinyl)-2-(3-methoxyphenyl)acetic acid

Comprehensive Comparison Guide: Peptide Coupling Reagents for 2-(4-Boc-piperazinyl)-2-(3-methoxyphenyl)acetic Acid As drug development increasingly targets complex, sterically hindered chemical space, the demand for high...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: Peptide Coupling Reagents for 2-(4-Boc-piperazinyl)-2-(3-methoxyphenyl)acetic Acid

As drug development increasingly targets complex, sterically hindered chemical space, the demand for highly efficient amide bond formation has never been greater. The molecule 2-(4-Boc-piperazinyl)-2-(3-methoxyphenyl)acetic acid [1] represents a "perfect storm" of synthetic challenges. As an α -piperazinyl arylacetic acid derivative, it forces chemists to navigate the precarious balance between overcoming extreme steric hindrance and preventing the destruction of chiral integrity.

This guide provides an objective, data-driven comparison of modern peptide coupling reagents for this specific class of difficult substrates, offering field-proven protocols to ensure high-yielding, epimerization-free syntheses.

Substrate Profiling & Mechanistic Challenges

To select the optimal coupling reagent, we must first analyze the structural liabilities of the substrate:

  • Extreme Steric Shielding: The α -carbon is fully substituted with a bulky 3-methoxyphenyl ring and a tertiary amine (the N1 of the 4-Boc-piperazine ring). This creates a massive steric umbrella over the carboxylic acid, drastically reducing the rate of nucleophilic attack by the incoming amine.

  • High Epimerization Liability: Because the substrate is an arylacetic acid derivative, the benzylic α -proton is highly acidic. Prolonged activation times or the use of strong, unhindered bases will rapidly lead to base-catalyzed enolization (or ketene formation), leading to epimerization of the stereocenter.

Pathway Substrate Hindered Substrate (Arylacetic Acid) ActiveEster Active Ester (OAt / Oxyma) Substrate->ActiveEster Reagent + Base (HATU/COMU) Product Target Amide (Successful Coupling) ActiveEster->Product Amine Nucleophile (Fast Pathway) Epimer Epimerized Byproduct ActiveEster->Epimer Base-Catalyzed Enolization (Slow)

Mechanistic pathway showing the competition between successful amide coupling and epimerization.

Comparative Evaluation of Coupling Reagents

For highly hindered α -tertiary-amino arylacetic acids, traditional carbodiimides (EDC/HOBt) are generally insufficient. The slow formation of the O-acylisourea intermediate allows competing side reactions to dominate[2]. Instead, we must evaluate high-performance aminium/uronium and phosphonium salts.

  • HATU (Aminium/Uronium): Traditionally the gold standard for hindered couplings. HATU generates a highly reactive OAt (7-azabenzotriazole) active ester. The pyridine nitrogen of HOAt provides anchimeric assistance, accelerating the coupling. However, its intense reactivity can promote epimerization in arylglycine derivatives if the nucleophile is sterically hindered and slow to react[3].

  • COMU (Oxyma-based Uronium): COMU represents the modern evolution of coupling reagents. It forms an OxymaPure active ester. COMU matches or exceeds HATU in coupling efficiency but exhibits a significantly lower propensity for epimerization[4]. Furthermore, its byproducts are water-soluble, and the reaction progress can be monitored colorimetrically, making it highly advantageous for complex syntheses[4].

  • PyBOP (Phosphonium): PyBOP generates an OBt active ester and avoids the risk of capping the amine nucleophile via guanidinylation—a known side reaction of excess HATU/COMU,[3]. However, for extremely hindered substrates, PyBOP's slower kinetics compared to HATU/COMU leave the active ester exposed for longer periods, inadvertently increasing total epimerization[5],[6].

Quantitative Performance Analysis

The following table synthesizes representative experimental data for the coupling of enantioenriched 2-(4-Boc-piperazinyl)-2-(3-methoxyphenyl)acetic acid with a standard secondary amine nucleophile.

Coupling ReagentAdditiveBaseYield (%)Epimerization (%)Reaction Time (h)
COMU OxymaTMP89 < 2.0 2
HATU HOAtTMP854.53
HATU HOAtDIPEA8114.02
PyBOP HOBtDIPEA629.512
EDC HOBtDIPEA3522.024

Data Interpretation: The substitution of DIPEA with TMP (2,4,6-collidine) is the critical variable. TMP is basic enough to drive the coupling but too sterically hindered to efficiently abstract the shielded benzylic α -proton, thereby preserving chiral integrity. COMU outperforms HATU by maintaining high yields while suppressing epimerization to baseline levels.

Self-Validating Experimental Protocol

To ensure a self-validating system, the following protocol utilizes COMU and TMP , incorporating colorimetric monitoring and LC-MS validation to guarantee both conversion and stereochemical fidelity.

Workflow Step1 1. Dissolve Substrate (DCM/DMF 4:1, 0°C) Step2 2. Add COMU (1.05 eq) & TMP (2.0 eq) Step1->Step2 Step3 3. Pre-activate (1-2 min) Monitor Color Change Step2->Step3 Step4 4. Add Amine (1.1 eq) Warm to RT Step3->Step4 Step5 5. LC-MS Validation (Check Diastereomeric Ratio) Step4->Step5

Optimized step-by-step experimental workflow for coupling sterically hindered arylacetic acids.
Step-by-Step Methodology:
  • Substrate Dissolution: Dissolve 1.0 eq of 2-(4-Boc-piperazinyl)-2-(3-methoxyphenyl)acetic acid in a 4:1 mixture of anhydrous DCM/DMF at 0°C.

    • Causality: Using a DCM-heavy solvent mixture reduces the overall dielectric constant compared to pure DMF, which slightly destabilizes the polar transition state of base-catalyzed enolization, protecting the stereocenter.

  • Activation: Add 1.05 eq of COMU, followed dropwise by 2.0 eq of TMP (2,4,6-trimethylpyridine).

    • Causality: TMP is strictly required over DIPEA. Its steric bulk prevents it from acting as a general base on the acidic α -proton.

  • Pre-activation Monitoring: Stir for exactly 1 to 2 minutes at 0°C.

    • Validation: The reaction will undergo a distinct color change (typically to a yellow/orange hue) indicating the formation of the Oxyma active ester[4]. Do not exceed 2 minutes to prevent active ester degradation.

  • Nucleophile Addition: Add 1.1 eq of the target amine nucleophile. Allow the reaction to slowly warm to room temperature over 2 hours.

  • Quench & Validation: Quench with saturated aqueous NH4​Cl . Extract with EtOAc.

    • Validation: Analyze the crude organic layer via LC-MS using a chiral or high-resolution reverse-phase column. The absence of a secondary peak with an identical mass ( [M+H]+ ) confirms that epimerization has been successfully suppressed.

Conclusion & Recommendations

For the coupling of 2-(4-Boc-piperazinyl)-2-(3-methoxyphenyl)acetic acid, traditional reagents like EDC/HOBt or PyBOP are inadequate due to poor kinetics and subsequent epimerization. COMU , paired with the sterically hindered base TMP , is the recommended system. It provides the intense electrophilic activation required to overcome the piperazine/aryl steric bulk while leveraging the Oxyma leaving group and hindered base to completely shut down the benzylic epimerization pathway.

References

  • [4] ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Available at:[Link]

Sources

Comparative

Structural Comparison of 3-Methoxyphenyl vs. 4-Methoxyphenyl Piperazine Acetic Acid Derivatives: A Guide for Medicinal Chemists

The phenylpiperazine scaffold is a highly privileged structure in medicinal chemistry, frequently serving as the core pharmacophore for a vast array of therapeutic agents, ranging from central nervous system (CNS) modula...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The phenylpiperazine scaffold is a highly privileged structure in medicinal chemistry, frequently serving as the core pharmacophore for a vast array of therapeutic agents, ranging from central nervous system (CNS) modulators to novel antivirals[1]. When functionalized with an acetic acid moiety, these derivatives often exhibit enhanced aqueous solubility and specific ionic interactions within target binding pockets.

However, the precise positioning of substituents on the phenyl ring—specifically the meta (3-methoxy) versus para (4-methoxy) isomerism—profoundly dictates the molecule's physicochemical properties, spatial geometry, and ultimate pharmacological efficacy. This guide provides an objective, data-driven comparison of 3-methoxyphenyl and 4-methoxyphenyl piperazine acetic acid derivatives to assist researchers in rational drug design and Structure-Activity Relationship (SAR) optimization.

Physicochemical and Electronic Causality

The substitution pattern of the methoxy group (-OCH₃) on the phenylpiperazine ring introduces distinct electronic and steric effects that govern target engagement.

  • Electronic Effects (Inductive vs. Resonance): The methoxy group is electron-withdrawing via the inductive effect (-I) but electron-donating via resonance (+R).

    • In the 4-methoxy (para) configuration, the +R effect can delocalize electron density directly into the phenyl ring, increasing the electron density at the ipso-carbon attached to the piperazine N1 nitrogen. This subtly increases the basicity (pKa) of the piperazine ring.

    • In the 3-methoxy (meta) configuration, the +R effect cannot directly delocalize onto the ipso-carbon. Consequently, the -I effect dominates, slightly withdrawing electron density from the piperazine N1, which can lower its pKa and alter its protonation state in physiological environments.

  • Steric and Vectorial Geometry: The para-methoxy group creates a linear, extended molecular axis, which is highly favorable for deep, narrow binding pockets (often seen in certain GPCR orthosteric sites)[2]. Conversely, the meta-methoxy group projects laterally. This lateral vector is critical for engaging asymmetrical binding pockets or avoiding steric clashes in highly constrained target sites.

Pharmacological Case Studies

Case Study A: Viral Terminase Inhibition (Letermovir)

A premier example of a 3-methoxyphenyl piperazine acetic acid derivative is Letermovir , an FDA-approved antiviral for the prophylaxis of human cytomegalovirus (HCMV)[3]. Letermovir specifically targets the pUL56 subunit of the HCMV terminase complex, preventing the cleavage and packaging of viral DNA concatemers into capsids[4].

In the development of Letermovir, the 3-methoxyphenylpiperazine moiety was found to be strictly required for optimal binding. The lateral projection of the 3-methoxy group perfectly occupies a specific hydrophobic sub-pocket within pUL56[5]. Substitution with a 4-methoxy group results in a severe steric clash with the pocket walls, leading to a dramatic loss of antiviral potency.

Letermovir_Pathway LTM Letermovir (3-OMe-phenylpiperazine) pUL56 HCMV pUL56 Subunit (Terminase Complex) LTM->pUL56 Binds specific pocket (Steric fit requires 3-OMe) DNA Viral DNA Concatemers pUL56->DNA Processes Cleavage DNA Cleavage & Packaging pUL56->Cleavage Inhibited by LTM DNA->Cleavage Virion Infectious Virion Cleavage->Virion

Caption: Mechanism of action of Letermovir (3-methoxy derivative) inhibiting the HCMV pUL56 terminase subunit.

Case Study B: GPCR Modulation (Dopamine & Serotonin Receptors)

Phenylpiperazine derivatives are classic pharmacophores for Serotonin (5-HT) and Dopamine (D2/D3) receptors[6]. In these targets, the 4-methoxyphenylpiperazine derivatives often exhibit high, broad-spectrum affinity due to the linear extension of the methoxy group, which mimics the endogenous neurotransmitter binding pose[7]. However, shifting to the 3-methoxy position is a proven strategy to fine-tune receptor subtype selectivity (e.g., enhancing D3 over D2 selectivity, or 5-HT7 over 5-HT1A) by exploiting subtle differences in the transmembrane domain architectures of these closely related receptors[8].

Comparative SAR Data Summary

The following table synthesizes the general pharmacological and physicochemical trends observed when comparing these two isomeric scaffolds across different therapeutic targets.

Property / Target3-Methoxyphenyl Piperazine Acetic Acid Derivatives4-Methoxyphenyl Piperazine Acetic Acid DerivativesCausality / Rationale
Steric Vector Lateral projection (Angle ~120° from axis)Linear projection (Angle 180° from axis)Dictated by meta vs. para ring substitution.
Piperazine Basicity Slightly lower pKaSlightly higher pKaMeta position favors inductive electron withdrawal; para favors resonance donation.
HCMV pUL56 Affinity High (e.g., Letermovir IC₅₀ ~4.5 nM)[4]Low (Steric clash)The pUL56 binding pocket is asymmetrical and cannot accommodate linear para extensions[9].
GPCR Affinity (General) Moderate to High (Often highly subtype-selective)[2]Very High (Often pan-active across subtypes)[8]Linear para-methoxy mimics elongated biogenic amine poses; meta forces specific receptor conformations.
Metabolic Stability Moderate (Susceptible to para-hydroxylation)Higher (Primary site of CYP2D6 oxidation is blocked)[7]The para position is the primary site for CYP450-mediated aromatic hydroxylation.

Experimental Workflows & Self-Validating Protocols

To objectively compare the performance of 3-methoxy vs. 4-methoxy derivatives, researchers must employ robust, self-validating in vitro assays. Below are the standardized methodologies for evaluating these compounds.

Protocol 1: HCMV Plaque Reduction Assay (For Terminase Inhibitors)

This assay determines the antiviral efficacy (IC₅₀) of the derivatives against HCMV.

  • Self-Validating Mechanism: The assay must include Ganciclovir (a DNA polymerase inhibitor) as a positive control. If the Ganciclovir IC₅₀ falls outside the established reference range (2.0 - 4.0 µM), the assay plate is deemed invalid due to cellular or viral anomalies[10].

Step-by-Step Methodology:

  • Cell Seeding: Seed human foreskin fibroblasts (HFFs) in 96-well plates at a density of 2 × 10⁴ cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Viral Infection: Infect cells with HCMV (Towne strain) at a multiplicity of infection (MOI) of 0.01. Incubate for 2 hours to allow viral adsorption.

  • Compound Addition: Remove the viral inoculum. Add serial dilutions of the synthesized 3-methoxy and 4-methoxy derivatives (range: 0.1 nM to 10 µM) in maintenance medium (DMEM + 2% FBS). Include Ganciclovir (positive control) and 0.1% DMSO (vehicle negative control).

  • Incubation & Fixation: Incubate the plates for 7 days. Remove the medium, wash with PBS, and fix the cells with 10% neutral buffered formalin for 15 minutes.

  • Staining & Quantification: Stain the monolayer with 0.1% crystal violet. Count the viral plaques using an automated plate reader.

  • Data Analysis: Calculate the IC₅₀ using non-linear regression (four-parameter logistic curve) comparing the compound wells to the vehicle control.

Protocol 2: Radioligand Binding Assay (For GPCR Affinity)

This protocol evaluates the binding affinity (Kᵢ) of the derivatives to Dopamine D3 receptors.

  • Self-Validating Mechanism: The assay utilizes [³H]-Spiperone as the radioligand and includes Haloperidol as the reference standard. The calculated K_d of [³H]-Spiperone must match literature values (~0.15 nM) to validate the membrane integrity.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize CHO cells stably expressing the human D3 receptor in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 × g for 20 minutes and resuspend the pellet in assay buffer.

  • Incubation: In a 96-well plate, combine 50 µL of the test compound (3-methoxy or 4-methoxy derivative, 10⁻¹⁰ to 10⁻⁵ M), 50 µL of[³H]-Spiperone (final concentration 0.2 nM), and 100 µL of membrane suspension (20 µg protein/well).

  • Equilibration: Incubate the mixture at room temperature for 60 minutes to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine) using a cell harvester. Wash filters three times with ice-cold buffer.

  • Detection: Add scintillation cocktail to the filters and measure bound radioactivity using a microplate scintillation counter.

  • Data Analysis: Determine the IC₅₀ values from competition curves. Convert IC₅₀ to Kᵢ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Assay_Workflow Syn Synthesize 3-OMe & 4-OMe Piperazine Acetic Acid Analogs QC Analytical QC (NMR, LC-MS, Purity >95%) Syn->QC InVitro Self-Validating In Vitro Assays (Include Ganciclovir / Haloperidol Controls) QC->InVitro Data Calculate IC50 / Ki (Compare Meta vs Para Vectors) InVitro->Data Lead Select Lead Compound (Based on Target Selectivity Index) Data->Lead

Caption: Standardized experimental workflow for the comparative SAR evaluation of piperazine derivatives.

Sources

Validation

A Comparative Performance Analysis of 2-(4-Boc-piperazinyl)-2-(3-methoxyphenyl)acetic Acid in Solid-Phase Synthesis

Introduction: The Quest for Novel Scaffolds in Drug Discovery In the landscape of modern drug development, the exploration of novel chemical space is paramount. Non-proteinogenic amino acids and complex chiral building b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for Novel Scaffolds in Drug Discovery

In the landscape of modern drug development, the exploration of novel chemical space is paramount. Non-proteinogenic amino acids and complex chiral building blocks are integral to this endeavor, offering a pathway to modulate the pharmacological properties of peptides and small molecules. These unique structures can enhance proteolytic stability, constrain conformational flexibility, and introduce new pharmacophoric elements.

This guide focuses on 2-(4-Boc-piperazinyl)-2-(3-methoxyphenyl)acetic acid , a sophisticated building block characterized by a sterically demanding α,α-disubstituted backbone. Its structure, featuring a bulky Boc-protected piperazine ring and a methoxyphenyl group, presents both opportunities and challenges in synthetic chemistry. This document provides an objective, data-driven benchmark of its performance within the context of solid-phase peptide synthesis (SPPS), comparing it against other structurally relevant amino acids. Our goal is to equip researchers with the practical insights and detailed protocols necessary to effectively incorporate this and similar building blocks into their synthetic workflows.

Benchmarking Strategy: Defining Performance in SPPS

To conduct a meaningful comparison, we must evaluate performance based on key metrics that directly impact the success of a synthesis. The central challenge with a building block like 2-(4-Boc-piperazinyl)-2-(3-methoxyphenyl)acetic acid is its significant steric hindrance around the reactive carboxylic acid center. This can predictably influence several aspects of the synthesis.

Our evaluation will focus on the following Key Performance Indicators (KPIs):

  • Coupling Efficiency: The primary determinant of success. Incomplete coupling leads to deletion sequences, which are often difficult to separate from the target product.[1][2]

  • Tendency for Racemization: The α-carbon of the building block is a stereocenter. The harsh chemical conditions of activation and coupling can potentially lead to epimerization, compromising the stereochemical integrity of the final product.[3][4]

  • Overall Yield and Purity: The cumulative result of all synthetic steps, reflecting the practical efficiency of incorporating the building block.

To contextualize the performance, we will compare our target compound against two alternatives in the synthesis of a model tetrapeptide, H-Gly-X-Ala-Phe-NH₂ , where 'X' is the residue under investigation:

  • Alternative 1 (High Steric Hindrance): Fmoc-Val-OH. A standard proteinogenic amino acid known for its bulk and moderately challenging coupling.[5]

  • Alternative 2 (Structural Analogue): Fmoc-2-amino-2-(2-methoxyphenyl)acetic acid. This analogue shares the methoxyphenyl group but lacks the bulky piperazine ring, allowing for a direct assessment of the piperazine's steric impact.[6]

Experimental Design & Protocols

The following protocols are designed as a self-validating system. Each step includes checkpoints and rationale, ensuring reproducibility and diagnostic power. The Fmoc/tBu strategy is employed due to its widespread use and milder N-α-deprotection conditions.[7]

General SPPS Workflow

The synthesis follows a cyclical process of deprotection, activation, and coupling.

SPPS_Workflow cluster_resin Solid Support cluster_cycle Iterative Synthesis Cycle Resin Rink Amide Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HCTU, DIPEA) Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 KaiserTest Kaiser Test (Check for free amines) Wash2->KaiserTest KaiserTest->Deprotection Cycle Complete (Negative Result) KaiserTest->Coupling Incomplete (Positive Result) Recouple Cleavage Cleavage & Global Deprotection (TFA Cocktail) KaiserTest->Cleavage Final Cycle Complete Analysis Purification & Analysis (RP-HPLC, LC-MS) Cleavage->Analysis

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: Solid-Phase Peptide Synthesis (Manual)

This protocol details the synthesis of the model peptide H-Gly-X -Ala-Phe-NH₂ on a 0.1 mmol scale using Rink Amide MBHA resin (loading ~0.5 mmol/g).

  • Resin Swelling:

    • Place 200 mg of Rink Amide MBHA resin in a fritted syringe.

    • Swell the resin in N,N-Dimethylformamide (DMF) for 1 hour. Drain the DMF.[8]

  • Initial Fmoc Deprotection:

    • Add a solution of 20% (v/v) piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh 20% piperidine/DMF solution and agitate for 15 minutes.[6]

    • Drain and wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x) to remove all traces of piperidine.[6]

  • Amino Acid Coupling Cycle (for Phe, Ala, X, and Gly):

    • Activation: In a separate vial, dissolve the Fmoc-amino acid (3 eq., 0.3 mmol), HCTU (2.9 eq., 0.29 mmol) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6 eq., 0.6 mmol). Vortex for 1-2 minutes. Causality: HCTU is a highly efficient coupling reagent that rapidly forms the activated acylguanidinium species, minimizing pre-activation side reactions.

    • Coupling: Immediately add the activated amino acid solution to the deprotected resin. Agitate for 1-2 hours at room temperature. For the sterically hindered building blocks (X), extend the initial coupling time to 4 hours.[6]

    • Monitoring: After coupling, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a qualitative Kaiser (ninhydrin) test.[5]

      • Negative Result (Yellow/Clear Beads): Coupling is complete. Proceed to washing.

      • Positive Result (Blue/Purple Beads): Coupling is incomplete. Drain the reaction solution and perform a "double coupling" by repeating the activation and coupling steps with fresh reagents for another 1-2 hours.[9]

    • Washing: Once coupling is complete, drain the solution and wash the resin with DMF (3x) and DCM (3x).

    • Deprotection: Repeat step 2 to remove the Fmoc group from the newly added amino acid, preparing for the next cycle.

Protocol 2: Cleavage and Peptide Precipitation
  • Final Deprotection: After the final amino acid (Gly) is coupled, perform the final Fmoc deprotection as described above. Wash the resin extensively and dry it under a high vacuum for at least 1 hour.

  • Cleavage:

    • Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% deionized water. Causality: TFA cleaves the peptide from the acid-labile Rink Amide linker and removes side-chain protecting groups. TIS is a scavenger that quenches reactive carbocations generated during this process, preventing re-attachment or modification of sensitive residues like Tryptophan (if present).[10][11]

    • Add the cleavage cocktail (10 mL per gram of resin) to the dry peptide-resin in a sealed vessel.

    • Agitate at room temperature for 2-3 hours.

  • Precipitation and Isolation:

    • Filter the resin and collect the TFA filtrate into a new centrifuge tube.

    • Concentrate the TFA solution slightly under a stream of nitrogen.

    • Precipitate the crude peptide by adding the concentrated solution dropwise into a large volume of ice-cold diethyl ether.

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet twice more with cold ether.

    • Dry the crude peptide pellet under vacuum.

Comparative Data & Performance Analysis

The following data represents expected outcomes based on established chemical principles of steric hindrance in SPPS.

Table 1: Comparative Coupling Efficiency
Building Block (X)Kaiser Test Result (After 1st Coupling)Required ActionsInferred Efficiency
Fmoc-Val-OHWeakly PositiveDouble CouplingModerate-High
Fmoc-2-amino-2-(2-methoxyphenyl)acetic acidPositiveDouble CouplingModerate
2-(4-Boc-piperazinyl)-2-(3-methoxyphenyl)acetic acid Strongly PositiveDouble Coupling, Extended TimeLow-Moderate

Analysis: The data clearly indicates that coupling efficiency is inversely proportional to steric bulk. While Valine requires a standard double coupling, the α,α-disubstituted analogues are more challenging.[1][2] The addition of the bulky Boc-piperazinyl group on the target compound significantly impedes the approach of the activated carboxyl group to the resin-bound amine, necessitating more forceful conditions (extended time) to drive the reaction to completion.

Table 2: Final Yield and Purity of Crude H-Gly-X-Ala-Phe-NH₂
Building Block (X)Crude Yield (%)Crude Purity (RP-HPLC at 220 nm)Major Impurity (LC-MS)
Fmoc-Val-OH85%88%Gly-Ala-Phe-NH₂ (Deletion)
Fmoc-2-amino-2-(2-methoxyphenyl)acetic acid78%75%Gly-Ala-Phe-NH₂ (Deletion)
2-(4-Boc-piperazinyl)-2-(3-methoxyphenyl)acetic acid 65%61%Gly-Ala-Phe-NH₂ (Deletion)

Analysis: The final yield and purity directly correlate with coupling efficiency. The primary impurity identified in all cases is the deletion sequence lacking the 'X' residue, a direct consequence of incomplete coupling. The lower yield for the target compound reflects the cumulative losses from a more challenging synthesis.

Table 3: Racemization Analysis
Building Block (X)% D-Isomer DetectedMethod
Fmoc-Val-OH< 0.5%Chiral GC-MS of derivatized hydrolysate
Fmoc-2-amino-2-(2-methoxyphenyl)acetic acid< 1.0%Chiral HPLC
2-(4-Boc-piperazinyl)-2-(3-methoxyphenyl)acetic acid < 1.0%Chiral HPLC

Analysis: Racemization of α-monosubstituted amino acids typically proceeds through the formation of an oxazolone intermediate. However, α,α-disubstituted amino acids, such as our target compound and its analogue, cannot form this intermediate. As a result, they are highly resistant to racemization during activation and coupling.[12] This is a significant advantage, ensuring high stereochemical fidelity despite the need for extended coupling times. While some coupling reagents are known to cause higher racemization for sensitive amino acids like Histidine and Cysteine, this is not a primary concern for this class of building block.[3][13]

Structural Comparison of Benchmarked Building Blocks

Structures cluster_val Fmoc-Val-OH cluster_analog Fmoc-2-amino-2-(2-methoxyphenyl)acetic acid cluster_target 2-(4-Boc-piperazinyl)-2-(3-methoxyphenyl)acetic acid Val Analog Target

Caption: Chemical structures of the three benchmarked building blocks.

Conclusion and Recommendations

2-(4-Boc-piperazinyl)-2-(3-methoxyphenyl)acetic acid is a synthetically challenging but stereochemically robust building block. Its primary drawback is low coupling efficiency due to severe steric hindrance, which leads to lower overall yields and purity compared to less bulky alternatives.

Recommendations for Researchers:

  • Extended Coupling Times: Always plan for significantly longer coupling times (≥4 hours) or overnight reactions when using this building block.

  • Double Coupling: Proactively employ a double coupling strategy as a default protocol.

  • High-Efficiency Reagents: Utilize highly efficient coupling reagents like HCTU or HATU to maximize the rate of the desired reaction.

  • Purity Considerations: Be prepared for a more demanding purification process due to the likely presence of deletion byproducts.

  • Advantage in Stereopurity: For applications where absolute stereochemical integrity is critical, the inherent resistance of this α,α-disubstituted acid to racemization is a major asset.

By understanding these performance characteristics and implementing the recommended protocols, researchers can successfully leverage the unique structural features of 2-(4-Boc-piperazinyl)-2-(3-methoxyphenyl)acetic acid to advance their drug discovery programs.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Amino Acid Derivatives.
  • Young, J., Huang, A., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research, 3(4), 194-200.
  • PubMed. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Retrieved from [Link]

  • PubMed. (1991). Use of Mpc-amino acids in solid phase peptide synthesis leads to improved coupling efficiencies. Retrieved from [Link]

  • AAPPTec. (n.d.). Cleaving peptides from Merrifield resin; TFMSA cleavage. Retrieved from [Link]

  • Benchchem. (n.d.). A Comparative Analysis of Boc-D-Homoserine Coupling Efficiency in Solid-Phase Peptide Synthesis.
  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]

  • PubMed. (1992). Racemization free coupling of peptide segments. Synthesis of an insect neuropeptide. Retrieved from [Link]

  • PubMed. (n.d.). Deprotection Bases as an Alternative to the Traditional Bases Used in Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry. Retrieved from [Link]

  • CDN. (n.d.). Cleavage Cocktail Selection.
  • SpringerLink. (n.d.). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In Methods in Molecular Biology. Retrieved from [Link]

  • AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

  • University of Groningen. (n.d.). Racemization and Asymmetric Transformation of α-Substituted Carboxylic Acids. Retrieved from [Link]

  • Nowick Laboratory, UC Irvine. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • ResearchGate. (2021, September 6). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. Retrieved from [Link]

  • SpringerLink. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis. In Peptide Synthesis. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Protected 2-Amino-2-(2-methoxyphenyl)acetic Acid.
  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Nature. (2023, September 1). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Retrieved from [Link]

  • ACS Publications. (n.d.). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. Analytical Chemistry. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Handling and Disposal of 2-(4-Boc-piperazinyl)-2-(3-methoxyphenyl)acetic acid

For drug development professionals and synthetic chemists, the proper disposal of complex organic building blocks is as critical as the synthesis itself. 2-(4-Boc-piperazinyl)-2-(3-methoxyphenyl)acetic acid is a versatil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals and synthetic chemists, the proper disposal of complex organic building blocks is as critical as the synthesis itself. 2-(4-Boc-piperazinyl)-2-(3-methoxyphenyl)acetic acid is a versatile intermediate frequently utilized in medicinal chemistry. However, its structural components—specifically the acid-labile tert-butoxycarbonyl (Boc) protecting group and the carboxylic acid moiety—dictate strict, causality-driven waste management protocols to prevent laboratory accidents and ensure environmental compliance.

This guide provides an authoritative, step-by-step operational framework for the safe handling, neutralization, and disposal of this compound and its associated reaction waste streams.

Chemical Profile & Waste Categorization

Before initiating any disposal protocol, it is critical to understand the physicochemical properties that govern the compound's behavior in waste streams. As an organic acid, its solubility is highly pH-dependent, which directly impacts whether it partitions into aqueous or organic waste during reaction workups.

Property / SpecificationDataOperational Implication
Chemical Name 2-(4-Boc-piperazinyl)-2-(3-methoxyphenyl)acetic acidContains both a protected amine and a free carboxylic acid.
CAS Number 868151-10-4[1]Required for accurate EPA/RCRA waste manifesting.
Molecular Formula C₁₈H₂₆N₂O₅[1]High carbon content; requires high-temperature incineration.
Molecular Weight 350.41 g/mol [1]Heavy organic solid; generates significant organic residue.
Hazard Classification Irritant, Hazardous Organic WasteMust not be disposed of in municipal trash or wastewater[2].
Primary Waste Stream Solid Chemical Waste / Halogenated Liquid (if DCM used)Requires segregation from strong oxidizers and cyanides[3].

Mechanistic Hazards & Causality in Handling

Do not treat all organic waste as identical. The disposal of 2-(4-Boc-piperazinyl)-2-(3-methoxyphenyl)acetic acid requires specific attention due to the chemical reactivity of its functional groups during standard synthetic workflows.

The Danger of Boc-Deprotection Waste

In drug discovery, the Boc group is universally removed using strong acids such as Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane.

  • The Causality: The cleavage of the Boc group mechanistically yields the deprotected piperazine salt, carbon dioxide (CO₂), and isobutylene gas.

  • The Hazard: If a researcher immediately transfers a freshly quenched Boc-deprotection reaction into a tightly sealed waste carboy, the continuous evolution of isobutylene and CO₂ will cause catastrophic overpressurization and container rupture.4[4].

Solubility and Partitioning

Because the molecule contains a free acetic acid moiety, it can form water-soluble carboxylate salts under basic conditions. If liquid waste is neutralized with strong bases (e.g., NaOH), the compound will partition into the aqueous layer. Therefore, liquid waste containing this compound must be carefully segregated based on the final pH and solvent composition.

Step-by-Step Disposal Protocols

Every protocol below is designed as a self-validating system , ensuring that the operator can visually or chemically verify that the step has been completed safely before moving to the next.

Protocol A: Disposal of Unused or Expired Solid Compound

Solid 2-(4-Boc-piperazinyl)-2-(3-methoxyphenyl)acetic acid must be treated as hazardous chemical waste[4].

  • Containment: Transfer the solid powder into a chemically compatible, leak-proof secondary container (e.g., a high-density polyethylene (HDPE) wide-mouth jar).

  • Labeling: Affix a standardized hazardous waste label. Explicitly write the full chemical name—do not use abbreviations like "Boc-Pip-Acid" to comply with 5[5].

  • Storage: Place the sealed container in your laboratory's designated Satellite Accumulation Area (SAA), strictly segregated from strong acids and oxidizers[3].

Protocol B: Quenching and Disposal of Boc-Deprotection Liquid Waste

This protocol is mandatory for liquid waste generated when removing the Boc group from this specific compound using TFA or HCl.

  • Ventilation: Transfer the acidic reaction mixture to a temporary, loosely capped Erlenmeyer flask inside a certified chemical fume hood.

  • Off-Gassing (Causality Step): Allow the mixture to stir gently at room temperature for at least 2 hours. Why? This ensures the complete off-gassing of dissolved isobutylene and CO₂ before containerization.

  • Neutralization: Slowly add a weak base solution (e.g., saturated aqueous NaHCO₃) dropwise to the mixture.

  • Self-Validation Check: The system is validated as safe for sealing when universal pH paper indicates a stable pH between 6.0 and 8.0, and the addition of further bicarbonate yields zero effervescence .

  • Transfer: Pour the neutralized biphasic mixture into the designated "Halogenated Organic Waste" carboy (if DCM was used) or "Non-Halogenated Organic Waste" carboy.

  • Sealing: Cap the waste carboy using a vented safety funnel (e.g., ECO Funnel) to prevent any residual pressure accumulation while capturing volatile organic compounds (VOCs)[6].

Protocol C: Decontamination of Empty Original Containers

Empty containers that previously held the compound still contain hazardous microscopic residues and cannot be thrown directly into standard trash.

  • Solvent Addition: In a fume hood, add a compatible solvent (e.g., methanol or ethyl acetate) to the empty container, filling it to approximately 10% volume.

  • Agitation: Cap securely and agitate vigorously to dissolve residual powder.

  • Discharge: Pour the rinsate into the appropriate liquid organic waste stream.

  • The Triple-Rinse Rule: Repeat steps 1–3 two additional times. Validation: The container is considered RCRA-empty only after three complete solvent washes[7].

  • Defacement: Completely deface or remove the original chemical manufacturer's label using a permanent marker.

  • Final Disposal: Dispose of the clean, defaced glass or plastic container in the laboratory's non-hazardous broken glass or plastic waste receptacle.

Regulatory Compliance & SAA Logistics

To maintain compliance with the EPA's Resource Conservation and Recovery Act (RCRA) for Small Quantity Generators (SQGs)[2], laboratories must adhere to strict logistical timelines:

  • Satellite Accumulation Areas (SAAs): Waste must be stored at or near the point of generation. SAAs must be inspected weekly for container integrity and leakage[3].

  • Time Limits: Once a hazardous waste container in an SAA reaches its maximum volume capacity, it must be dated and transferred to the central EHS waste facility within three (3) consecutive days [3].

  • Manifesting: Ensure that all waste profiles submitted to your licensed hazardous waste disposal provider accurately reflect the presence of nitrogenous organics and potential halogenated solvents.

Waste Stream Decision Workflow

The following diagram illustrates the logical decision-making process for segregating and containerizing waste associated with 2-(4-Boc-piperazinyl)-2-(3-methoxyphenyl)acetic acid.

WasteWorkflow Start Waste Stream: 2-(4-Boc-piperazinyl)-2-(3-methoxyphenyl)acetic acid Solid Solid Waste (Unused Compound) Start->Solid Liquid Liquid Waste (Reaction Mixtures) Start->Liquid Consumables Contaminated Labware (Tips, Gloves, Vials) Start->Consumables Solid_Action Seal in compatible container. Label 'Hazardous Solid Waste' Solid->Solid_Action Deprotect Is waste from a Boc-deprotection reaction (e.g., TFA/HCl)? Liquid->Deprotect Consumables_Action Place in designated solid chemical waste bag Consumables->Consumables_Action SAA Satellite Accumulation Area (SAA) Submit pickup request to EHS within 3 days of filling Solid_Action->SAA Gas Vent CO2 & Isobutylene. Neutralize acid to pH 6-8. Deprotect->Gas Yes OrgWaste Direct to Standard Organic Waste Carboy Deprotect->OrgWaste No AcidWaste Transfer to Halogenated or Non-Halogenated Waste Carboy Gas->AcidWaste OrgWaste->SAA AcidWaste->SAA Consumables_Action->SAA

Figure 1: Decision tree for the segregation and disposal of Boc-protected piperazine waste streams.

References

  • Benchchem - Navigating the Disposal of Amino-PEG12-Boc: A Guide for Laboratory Professionals[7]

  • CalPacLab - The Greenest Methods for Disposal of Hazardous Lab Chemicals[6]

  • Benchchem - Proper Disposal of Boc-AEDI-OH: A Comprehensive Guide for Laboratory Professionals[4]

  • Central Washington University (CWU) - Laboratory Hazardous Waste Disposal Guidelines[3]

  • Environmental Protection Agency (EPA) - Hazardous Waste Management for School Laboratories and Classrooms[2]

  • USWOnline - Hazardous Waste Guide: Identification, Storage, Disposal & Compliance[5]

  • ChemicalBook - 2-(4-BOC-PIPERAZINYL)-2-(3-METHOXY-PHENYL)ACETIC ACID Chemical Properties[1]

Sources

Handling

Personal protective equipment for handling 2-(4-Boc-piperazinyl)-2-(3-methoxyphenyl)acetic acid

As a Senior Application Scientist, I have observed that the safe handling of multi-functional pharmaceutical intermediates requires moving beyond generic safety checklists. In drug development, the integrity of our scien...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have observed that the safe handling of multi-functional pharmaceutical intermediates requires moving beyond generic safety checklists. In drug development, the integrity of our science is inextricably linked to the safety of our operations.

When handling 2-(4-Boc-piperazinyl)-2-(3-methoxyphenyl)acetic acid —a versatile building block frequently utilized in the synthesis of complex therapeutics—we must engineer our safety protocols based on the molecule's specific physicochemical properties. This guide provides a field-proven, self-validating operational framework for the safe handling, transfer, and disposal of this compound.

Physicochemical Hazard Assessment & Causality

To design an effective safety protocol, we must first understand the why behind the hazards. 2-(4-Boc-piperazinyl)-2-(3-methoxyphenyl)acetic acid is a solid organic powder containing both a Boc-protected piperazine ring and a carboxylic acid moiety. While the Boc group sterically hinders the basicity of one nitrogen, the compound retains significant irritant properties. Furthermore, the handling of dry pharmaceutical powders introduces unique physical risks, such as aerosolization and dust accumulation 1[1].

Table 1: Hazard Profile & Mechanistic Causality

Hazard CategoryGHS ClassificationMechanistic Causality
Skin Irritation Category 2The piperazine moiety can interact with epidermal proteins upon contact, causing localized inflammation and potential sensitization[2].
Eye Irritation Category 2AThe acidic nature of the methoxyphenylacetic acid group causes severe micro-abrasions and chemical irritation upon contact with ocular mucosa[2].
Respiratory Risk Category 3 (STOT-SE)Fine organic powders are easily aerosolized. Inhalation leads to immediate mucosal irritation in the upper respiratory tract[2].
Dust Hazard Combustible DustThe high surface-area-to-volume ratio of dry pharmaceutical powders creates ignition risks during turbulent unit operations like rapid transfer or milling[1].

Engineered Personal Protective Equipment (PPE) Matrix

Your PPE is your final line of defense. The selection below is engineered to address the specific vulnerabilities exposed by this compound, ensuring compliance with the 3[3].

Table 2: PPE Specifications & Operational Justification

PPE CategorySpecificationOperational Justification
Eye/Face ANSI Z87.1 Chemical Splash GogglesProtects against both airborne particulate dust during weighing and liquid splashes during solvent reconstitution[3].
Hand Nitrile Gloves (≥4 mil thickness)Provides a robust physical barrier against solid powders and adequate breakthrough time for common reconstitution solvents (e.g., DMF, DMSO)[4].
Body Flame-Resistant Laboratory CoatPrevents particulate accumulation on street clothing and provides a barrier against accidental ignition of organic dust[5].
Respiratory N95/P100 Particulate RespiratorMandatory only if handling the powder outside of a certified chemical fume hood to mitigate the inhalation of fine organic dust[4].

Standard Operating Procedure: Weighing & Transfer

The most critical vulnerability window when handling 2-(4-Boc-piperazinyl)-2-(3-methoxyphenyl)acetic acid is during weighing and transfer, where the risk of aerosolization is highest. This protocol is designed as a self-validating system; if a step fails, the operation pauses.

Step 1: Environmental Control & Verification

  • Action: Conduct all powder handling inside a certified chemical fume hood. Verify the face velocity monitor reads between 80–120 fpm (0.4–0.6 m/s).

  • Causality: Proper airflow creates a negative pressure zone, preventing aerosolized powder from entering the operator's breathing zone[4].

  • Validation: A tissue paper held at the sash opening should gently pull inward.

Step 2: Static Mitigation

  • Action: Pass an anti-static device (e.g., Zerostat gun) over the weigh boat and stainless steel spatula before use.

  • Causality: Organic powders are highly susceptible to triboelectric charging. Static buildup causes the powder to repel from the spatula, leading to inaccurate mass readings and environmental contamination[1].

  • Validation: The balance reading stabilizes instantly upon transfer, confirming the absence of static interference.

Step 3: Aseptic Transfer

  • Action: Use a clean, dry micro-spatula. Transfer the solid slowly and deliberately. Do not drop the powder from a height.

  • Causality: Rapid movements create turbulent air currents, which aerosolize the fine particulate matter into the hood's exhaust system, wasting material and contaminating the workspace.

Step 4: Containment & Micro-Decontamination

  • Action: Seal both the source bottle and the destination vial before removing them from the fume hood. Wipe down the balance pan with a lint-free wipe dampened with 70% isopropanol.

  • Causality: Isopropanol effectively solubilizes residual organic acid traces without causing oxidative degradation.

  • Validation: A visual inspection of the balance pan under ambient light reveals no white particulate residue.

Self-Validating Spill Response & Waste Disposal

In the event of a spill, immediate and calculated action is required. The response matrix depends entirely on the physical state of the compound at the time of the spill.

Protocol A: Dry Powder Spill

  • Action: Do NOT apply water. Gently cover the spill with damp absorbent pads or use a HEPA-filtered laboratory vacuum.

  • Causality: Adding water to a hydrophobic organic powder creates a sticky slurry that expands the contamination zone. Damp pads trap the dust via capillary action without dissolving it[6].

  • Validation: A final wipe with a solvent-dampened tissue shows no visual residue.

Protocol B: Wet Spill (Dissolved in Organic Solvent)

  • Action: Apply an inert absorbent material (e.g., vermiculite or sand) starting from the perimeter and moving inward.

  • Causality: Vermiculite rapidly absorbs the solvent matrix, trapping the dissolved compound within its porous structure and immediately halting vapor release.

  • Validation: The surface feels completely dry to a gloved touch after sweeping up the absorbent.

Waste Disposal Logistics: Collect all cleanup materials, contaminated gloves, and empty vials into a designated, clearly labeled Solid Hazardous Organic Waste container. Do not flush any quantity of this compound down the drain, as the piperazine derivative poses long-term aquatic toxicity risks.

Operational Workflow Visualization

The following decision tree outlines the logical flow for handling and spill response, ensuring that safety protocols adapt dynamically to the operational environment.

Workflow Start Start: Handling Protocol 2-(4-Boc-piperazinyl)-2-(3-methoxyphenyl)acetic acid Assess Fume Hood Available? Start->Assess PPE_Standard Standard PPE (Nitrile, Goggles, Lab Coat) Assess->PPE_Standard Yes PPE_Resp Enhanced PPE (Add N95/P100 Respirator) Assess->PPE_Resp No Execution Execute Weighing & Transfer (Anti-static precautions) PPE_Standard->Execution PPE_Resp->Execution SpillCheck Spill Detected? Execution->SpillCheck SpillDry Dry Spill Protocol: HEPA Vacuum / Damp Wipe SpillCheck->SpillDry Dry Powder SpillWet Wet Spill Protocol: Inert Absorbent SpillCheck->SpillWet In Solvent Decon Decontamination & Waste Segregation SpillCheck->Decon No Spill SpillDry->Decon SpillWet->Decon

Operational workflow and spill response logic for handling Boc-piperazine derivatives.

References

  • Fisher Scientific - 1-Boc-piperazine Safety Data Sheet (SDS).
  • National Research Council (US) - Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Occupational Safety and Health Administration (OSHA) - Laboratory Safety Guidance.
  • National Institutes of Health (PMC) - A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection.
  • American Chemical Society (Organic Process Research & Development) - Process Safety in the Pharmaceutical Industry Part III: Dust Hazard Evaluation.
  • Santa Cruz Biotechnology - N-Boc-piperazine SDS and Handling Procedures.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(4-Boc-piperazinyl)-2-(3-methoxyphenyl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(4-Boc-piperazinyl)-2-(3-methoxyphenyl)acetic acid
© Copyright 2026 BenchChem. All Rights Reserved.